molecular formula C21H16FN3O5S B5378669 5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5378669
M. Wt: 441.4 g/mol
InChI Key: FEXSEHXAMOZUDM-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring multiple functional groups:

  • A pyrrol-2-one core with a 2,5-dihydro configuration.
  • A 3-ethoxy-4-hydroxyphenyl substituent at position 5, contributing to both lipophilic and hydrogen-bonding properties.
  • A 1,3,4-thiadiazol-2-yl moiety at position 1, which may influence metabolic stability and intermolecular interactions.
  • Hydroxyl groups at positions 3 and 4, enabling hydrogen bonding and solubility modulation.

Properties

IUPAC Name

(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O5S/c1-2-30-15-9-12(5-8-14(15)26)17-16(18(27)11-3-6-13(22)7-4-11)19(28)20(29)25(17)21-24-23-10-31-21/h3-10,17,26-27H,2H2,1H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXSEHXAMOZUDM-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with several heterocyclic derivatives synthesized and characterized in recent studies. Below is a comparative analysis:

Parameter Target Compound Compound 4 Compound 5
Core Structure 2,5-Dihydro-1H-pyrrol-2-one 4,5-Dihydro-1H-pyrazole 4,5-Dihydro-1H-pyrazole
Substituents 4-Fluorobenzoyl, 1,3,4-thiadiazol-2-yl, 3-ethoxy-4-hydroxyphenyl 4-Chlorophenyl, 5-(4-fluorophenyl), 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl 4-Fluorophenyl, 5-(4-fluorophenyl), 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl
Crystallographic Data Not reported in evidence Triclinic, P¯1 symmetry, two independent molecules per asymmetric unit Triclinic, P¯1 symmetry, two independent molecules per asymmetric unit
Planarity Likely planar except for perpendicular fluorophenyl groups (inferred from ) Largely planar except for one fluorophenyl group oriented perpendicularly Similar to Compound 4
Synthetic Yield Not reported High yield (>85%) High yield (>85%)

Critical Observations

Core Heterocycle Differences: The target compound’s pyrrol-2-one core differs from the pyrazole core in Compounds 4 and 4. The 1,3,4-thiadiazole substituent in the target compound introduces sulfur-based π-stacking capabilities, absent in Compounds 4 and 5, which feature triazole-thiazole hybrids.

Substituent Effects: The 3-ethoxy-4-hydroxyphenyl group in the target compound provides a balance of lipophilicity (ethoxy) and hydrogen-bond donor capacity (hydroxyl), contrasting with the purely halogenated (chloro/fluoro) aryl groups in Compounds 4 and 5.

This packing may influence solubility and solid-state stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.